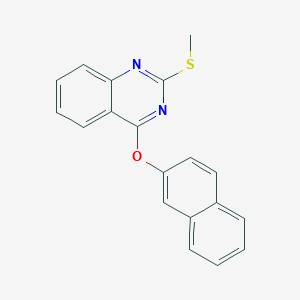

2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline is a chemical compound with the molecular formula C19H14N2OS . Its average mass is 318.392 Da and its monoisotopic mass is 318.082672 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . It also has a methylsulfanyl and a 2-naphthyloxy group attached to the quinazoline core .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not available in the web search results .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of newly synthesized methylsulfanyl-triazoloquinazoline derivatives, which include the structure of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi, showcasing their broad-spectrum antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Al-Salahi et al., 2013).

Synthetic Pathways and Reactivity

The synthesis and reactivity of triazolo-annelated quinazolines, which relate to the core structure of this compound, have been extensively studied. These studies focus on the synthesis of phenyl-substituted derivatives starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. The reactivity of these compounds towards different reagents opens avenues for creating a diverse array of derivatives with potential biological activities (Al-Salahi, 2010).

Applications in Asymmetric Catalysis

A notable application of quinazoline-containing ligands includes their use in asymmetric rhodium-catalyzed olefin hydroboration. The synthesis of axially chiral quinazoline-containing ligands and their employment in catalysis demonstrates the utility of these compounds in achieving high enantioselectivities in the hydroboration of various vinylarenes. This area of research highlights the potential of this compound derivatives in asymmetric synthesis and catalysis (Connolly et al., 2004).

Photocyclization and Synthesis of Polybenzoquinazolines

The intramolecular dehydration of photocyclization has been utilized for the synthesis of polybenzoquinazolines, showcasing the chemical versatility and synthetic utility of quinazoline derivatives. This method involves the condensation of various intermediates, followed by irradiation to yield the target products. Such synthetic strategies highlight the potential of this compound derivatives in the construction of complex molecular architectures with interesting optical properties (Wei et al., 2016).

Anticancer Activity

Quinazoline derivatives have been investigated for their potential anticancer activity. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, have been synthesized and tested for their growth inhibitory properties against various cancer cell lines. Such studies indicate the potential of quinazoline derivatives in the development of new anticancer agents (Deady et al., 2003).

Safety and Hazards

Properties

IUPAC Name |

2-methylsulfanyl-4-naphthalen-2-yloxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-23-19-20-17-9-5-4-8-16(17)18(21-19)22-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDYGFPZFHNCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)

![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)

![N-[2-(Ethylthio)ethyl]cyclohexanamine hydrochloride](/img/structure/B2671754.png)

![1-(4-Methylphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2671756.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/no-structure.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2671767.png)